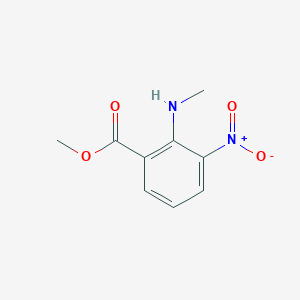

Methyl 2-(methylamino)-3-nitrobenzoate

Description

Methyl 2-(methylamino)-3-nitrobenzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a methylamino group (-NHCH3) attached to a benzoate ester

Properties

IUPAC Name |

methyl 2-(methylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-8-6(9(12)15-2)4-3-5-7(8)11(13)14/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJFWFKWWCVKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401218476 | |

| Record name | Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913297-15-1 | |

| Record name | Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913297-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the methylamino group. One common method is as follows:

Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position, yielding methyl 3-nitrobenzoate.

Amination: The nitro compound is then subjected to reductive amination using formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the methylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Continuous flow nitration: To ensure consistent quality and yield.

Automated reductive amination: Using industrial reactors to handle large volumes of reactants and maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles such as halides, thiols, or amines under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Reduction: Methyl 2-(methylamino)-3-aminobenzoate.

Substitution: Depending on the nucleophile, products such as Methyl 2-(substituted amino)-3-nitrobenzoate.

Oxidation: N-oxide derivatives of this compound.

Scientific Research Applications

Organic Synthesis

Methyl 2-(methylamino)-3-nitrobenzoate is widely used as an intermediate in the synthesis of more complex organic molecules. It can participate in various reactions, such as:

- Synthesis of Substituted Nitro Compounds: It is involved in the preparation of substituted nitrostyrene benzoic acids through reactions with aromatic aldehydes in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMSO (dimethyl sulfoxide) .

- Formation of Indole Derivatives: The compound can be utilized in synthesizing methyl indole-4-carboxylate and 5-aminoisoquinolin-1(2H)-one, which are valuable in drug discovery .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a precursor in developing pharmaceutical compounds. Its derivatives have been studied for various therapeutic effects, including:

- Enzyme Inhibition: The compound's functional groups allow it to interact with biological targets, potentially leading to enzyme inhibition or receptor modulation .

- Antidiabetic and Antihypertensive Applications: Related compounds have shown promise in treating conditions like diabetes and hypertension .

Materials Science

The compound is also explored for its properties in developing novel materials. Its unique chemical structure can contribute to:

- Polymer Development: The incorporation of this compound into polymer matrices could enhance material properties.

- Dyes and Pigments: Due to its vibrant color and stability, it may be used in formulating dyes for various applications .

Biological Studies

Research into the biological interactions of this compound has revealed its potential effects on biological systems:

- Receptor Binding Studies: The compound's ability to form hydrogen bonds and electrostatic interactions with macromolecules makes it a candidate for studying receptor-ligand interactions .

- Toxicological Assessments: It is essential to understand its safety profile, as it has been noted to cause skin and eye irritation upon exposure .

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-3-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-(methylamino)-3-nitrobenzoate can be compared with other nitrobenzoate derivatives such as:

Methyl 3-nitrobenzoate: Lacks the methylamino group, making it less versatile in terms of chemical reactivity.

Methyl 2-amino-3-nitrobenzoate: Contains an amino group instead of a methylamino group, which can lead to different reactivity and biological activity.

Methyl 2-(dimethylamino)-3-nitrobenzoate: Contains a dimethylamino group, which can affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Biological Activity

Methyl 2-(methylamino)-3-nitrobenzoate is an organic compound known for its complex structure and potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula: C10H12N2O3

- Molecular Weight: 208.21 g/mol

- IUPAC Name: this compound

The compound features a nitro group, a methylamino group, and an ester functional group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Nitration: The starting material, methyl 3-aminobenzoate, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Methylation: The amino group is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Nitro Group: This moiety can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cellular damage or modulation of biological pathways.

- Methylamino Group: This group can participate in hydrogen bonding and electrostatic interactions with biomolecules, influencing their function and activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that compounds with similar structures can exhibit antibacterial and antifungal properties. For example, the compound's structural features may allow it to interact with microbial enzymes or receptors .

- Cytotoxic Effects: The reduction products of the nitro group may exhibit cytotoxicity against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

- Neuroactivity: Similar compounds have been investigated for their potential to modulate neurotransmitter activity, suggesting possible applications in neurology and psychiatry.

Case Studies

- Antimicrobial Testing:

- A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Cytotoxicity Assay:

- In vitro studies demonstrated that the compound reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at concentrations above 50 µg/mL. The mechanism was linked to oxidative stress induced by nitro group reduction products.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-(dimethylamino)-2-nitrobenzoate | Additional methyl group | Enhanced neuroactivity |

| Methyl 3-(methylamino)-4-nitrobenzoate | Nitro group in different position | Varying cytotoxic effects |

| Methyl 2-amino-3-nitrobenzoate | Amino instead of methylamino | Different reactivity profile |

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(methylamino)-3-nitrobenzoate, and what catalytic systems are typically employed?

The compound is commonly synthesized via nitro-group reduction using hydrazine hydrate and Pb/C as a catalytic system. For example, ethyl 2-[(2'-cyanobiphenyl-4-yl)methylamino]-3-nitrobenzoate is reduced to its amino derivative under these conditions, yielding ~89% product . Purification often involves silica gel chromatography with ethyl acetate/methanol gradients, achieving >90% purity . Critical parameters include reaction time (1–2 hours), solvent selection (methanol/water mixtures), and catalyst loading (5–10 wt%).

Basic: Which analytical techniques are most reliable for characterizing this compound, and what key parameters should be reported?

- LCMS : Reports the molecular ion peak ([M+H]⁺) at m/z 428 or 681, depending on substituents .

- HPLC : Retention times vary with columns and mobile phases; for example, 0.61 minutes (SQD-FA05 conditions: C18 column, acetonitrile/water + 0.1% formic acid) vs. 0.99 minutes (SMD-TFA50 conditions: similar column with trifluoroacetic acid modifier) .

- Physicochemical properties : Density (1.3±0.1 g/cm³), boiling point (595.5±50.0 °C), and molecular weight (387.388 g/mol) should be validated using calibrated instrumentation .

Advanced: How can researchers resolve discrepancies in LCMS/HPLC data observed during purity assessment?

Discrepancies often arise from:

- Mobile phase modifiers : Trifluoroacetic acid (TFA) increases retention time compared to formic acid due to ion-pairing effects .

- Column aging : Degraded C18 columns may alter peak symmetry, necessrequent recalibration with standards.

- Sample preparation : Residual solvents (e.g., ethyl acetate) can suppress ionization in LCMS. Ensure complete drying under vacuum (<1% solvent residue) .

Advanced: What strategies optimize the reduction of the nitro group in this compound synthesis while minimizing side reactions?

- Catalyst optimization : Pb/C provides higher selectivity over Pd/C for nitro-to-amine reductions, reducing dehalogenation side reactions .

- Solvent systems : Methanol/water (3:1) enhances solubility of intermediates, preventing aggregation that leads to over-reduction .

- In-situ monitoring : Use TLC (silica, ethyl acetate/hexane 1:1) or inline HPLC to terminate the reaction at 85–90% conversion, avoiding byproduct formation .

Advanced: How do structural modifications at the methylamino or nitro positions influence metabolic stability?

- Nitro group replacement : Substituting nitro with carboxyl groups (e.g., 2-COOH derivatives) increases metabolic stability by reducing cytochrome P450-mediated oxidation .

- Methylamino substitution : Bulky substituents (e.g., trifluoromethyl) at the ortho position hinder esterase cleavage, as seen in analogs like Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate .

- Metabolite identification : LCMS profiling of hepatic microsomes reveals primary metabolites such as 5-CH2-OH and 5-COOH derivatives, indicating hydroxylation and oxidation pathways .

Advanced: What purification challenges arise during large-scale synthesis, and how can they be mitigated?

- Silica column limitations : Scalability issues due to solvent consumption can be addressed by switching to preparative HPLC with C18 columns .

- Byproduct removal : Liquid-liquid extraction with 25% potassium phosphate buffer (pH 7–8) effectively separates unreacted starting materials from the product .

- Crystallization optimization : Slow cooling in ethyl acetate/hexane mixtures yields >95% pure crystals, avoiding amorphous impurities .

Advanced: How should researchers handle hygroscopic or light-sensitive intermediates during synthesis?

- Storage : Store intermediates under nitrogen at –20°C in amber vials to prevent hydrolysis or photodegradation .

- In-situ generation : Use freshly prepared intermediates like 2-nitrobenzyl bromide (mp 45–48°C), which degrades rapidly upon exposure to moisture .

- Workflow design : Conduct moisture-sensitive steps (e.g., borane reductions) in gloveboxes with <1 ppm H₂O .

Basic: What spectroscopic methods are critical for confirming the structure of this compound derivatives?

- ¹H/¹³C NMR : Key signals include the methylamino singlet (δ 2.8–3.1 ppm) and nitro-group deshielding effects on adjacent carbons (δ 145–150 ppm) .

- IR spectroscopy : Confirm nitro stretches (1520–1560 cm⁻¹) and ester carbonyls (1720–1740 cm⁻¹) .

- High-resolution MS : Validate molecular formulas (e.g., C₂₂H₁₇N₃O₄ for Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate) .

Advanced: How can computational modeling aid in predicting reactivity or metabolic pathways for this compound?

- DFT calculations : Predict electrophilic sites for nitro reduction using Fukui indices, aligning with experimental LCMS metabolite data .

- Molecular docking : Simulate binding to cytochrome P450 3A4 to identify metabolic hotspots (e.g., methylamino group oxidation) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-nitro position) with reaction yields .

Advanced: What are the implications of conflicting melting point data in literature for related compounds?

Discrepancies (e.g., mp 226–231°C for 3-nitrobenzylamine hydrochloride vs. 45–48°C for 2-nitrobenzyl bromide ) often arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.